Absinthin

Übersicht

Beschreibung

Es ist eines der bittersten chemischen Mittel und verantwortlich für den besonderen Geschmack von Absinth . Absinthin hat biologische Aktivität gezeigt und hat Potenzial als entzündungshemmendes Mittel .

Herstellungsmethoden

Die Totalsynthese von this compound wurde erstmals 2004 von Zhang et al. erreicht. Die Synthese umfasste eine Reihe von 10 Schritten ausgehend von Santonin, einem kommerziell erhältlichen Reagenz . Zu den wichtigsten Schritten gehörten die Ringerweiterung eines 6-gliedrigen Kohlenstoffrings zu einem 7-gliedrigen Ring, wobei das Guaianolid-Monomergerüst gebildet wurde, gefolgt von der Diels-Alder-Kupplung und abschließenden stereochemischen Modifikationen . Industrielle Produktionsmethoden umfassen typischerweise die Extraktion von this compound aus Artemisia absinthium unter Verwendung von Lösungsmitteln wie Methanol .

Vorbereitungsmethoden

The total synthesis of absinthin was first achieved in 2004 by Zhang et al. The synthesis involved a series of 10 steps starting from santonin, a commercially available reagent . The key steps included the ring expansion of a 6-membered carbon ring to a 7-membered ring, forming the guaianolide monomer scaffold, followed by Diels-Alder coupling and final stereochemical modifications . Industrial production methods typically involve the extraction of this compound from Artemisia absinthium using solvents like methanol .

Analyse Chemischer Reaktionen

Diels-Alder Dimerization

Absinthin’s dimeric structure arises from a regio- and stereospecific Diels-Alder reaction between two guaianolide monomers. This reaction is central to its biosynthesis and synthetic production:

The reaction proceeds via a head-to-tail orientation of monomers, forming a bicyclic framework. Computational studies suggest the natural dimerization favors the endo transition state due to steric and electronic stabilization .

Stereochemical Inversion

During the total synthesis of (+)-absinthin, a critical stereochemical inversion of a tertiary alcohol was achieved using a four-step sequence:

-

Oxidation of the tertiary alcohol to a ketone (PCC/CHCl).

-

Epoxidation (mCPBA) followed by acid-catalyzed ring-opening.

-

Selective reduction (NaBH) to invert configuration.

This sequence resolved the challenge of modifying a sterically congested center, enabling a 92% enantiomeric excess in the final product .

Oxidative Elimination

Synthetic routes employ oxidative elimination to generate α,β-unsaturated carbonyl intermediates. For example:

-

Mitsunobu arylselenylation introduces a selenide group at C-3.

-

H2_22O2_22-mediated oxidation eliminates selenium, forming a conjugated enone system .

This step is pivotal for activating the monomer for subsequent Diels-Alder cyclization.

Biosynthetic Precursor Reactions

This compound’s biosynthesis involves terpene intermediates derived from farnesyl diphosphate (FPP). Key enzymatic steps include:

| Step | Reaction | Enzyme | Outcome |

|---|---|---|---|

| 1 | Cyclization of FPP | Sesquiterpene synthase | Germacrene A formation |

| 2 | Hydroxylation at C-6 | Cytochrome P450 | Germacrene A alcohol |

| 3 | Oxidation to aldehyde | Dehydrogenase | Germacrene A aldehyde |

| 4 | Lactonization | Carboxyl esterase | Guaianolide monomer formation |

| 5 | Diels-Alder dimerization | Putative Diels-Alderase | This compound (dimer) |

Degradation and Stability

This compound degrades under acidic or alkaline conditions via lactone ring hydrolysis. A study using HPLC-MS identified two primary degradation products:

| Condition | Product | Structure |

|---|---|---|

| pH < 3 | Open-chain dicarboxylic acid | CHO |

| pH > 10 | Dehydrated guaianolide derivative | CHO |

Thermal stability tests (25–100°C) show minimal decomposition below 60°C, making this compound suitable for standard extraction protocols .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related triterpenes due to its dimeric lactone system:

| Compound | Lactone Reactivity | Diels-Alder Activity | Oxidative Stability |

|---|---|---|---|

| This compound | High (strained ring) | Spontaneous dimerization | Moderate |

| Artemisinin | Low | None | High (peroxide bridge) |

| Santonin | Moderate | None | Low |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Absinthin exhibits a range of pharmacological activities that make it valuable in medicinal applications. The primary therapeutic effects include:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties, effective against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, as this compound may serve as an alternative treatment option .

- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation, making it useful in treating conditions such as arthritis and other inflammatory diseases. The compound modulates various signaling pathways involved in the inflammatory response .

- Antioxidant Properties : this compound has demonstrated potent antioxidant activity, which helps in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

- Cytotoxic Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines. This suggests its potential as a therapeutic agent in oncology .

Traditional Uses

Historically, Artemisia absinthium has been utilized in traditional medicine across various cultures. The following applications are noteworthy:

- Digestive Health : Traditionally used to treat gastrointestinal disorders, this compound aids digestion and alleviates symptoms of dyspepsia and flatulence .

- Pain Relief : this compound is employed for its analgesic properties, helping to relieve pain associated with menstrual cramps and labor .

- Anthelmintic Properties : The compound has been used to expel intestinal worms, showcasing its utility in parasitic infections .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

- Cancer Treatment : A study demonstrated that this compound extracts significantly inhibited the proliferation of MDA-MB-231 and MCF-7 breast cancer cells by activating apoptotic pathways through the MEK/ERK signaling cascade .

- Neuroprotection : Research highlighted that this compound's methanolic extract reduced lipid peroxidation levels and enhanced endogenous antioxidant levels, suggesting its role as a preventive agent against oxidative stress-related diseases .

- Gastrointestinal Disorders : Clinical observations have noted improvements in patients suffering from digestive issues when treated with formulations containing this compound, supporting its traditional use for digestive health .

Data Table: Summary of Applications

Wirkmechanismus

Absinthin exerts its effects through various molecular targets and pathways. It acts as an agonist of the bitter taste receptor hTAS2R46, which is involved in the regulation of calcium signaling in cells . This mechanism involves the shuttling of calcium ions between the endoplasmic reticulum and mitochondria, which can affect various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Absinthin ist einzigartig unter den Sesquiterpenlactonen aufgrund seiner komplexen Struktur und hohen Bitterkeit . Ähnliche Verbindungen umfassen Anthis compound, Anabsin, Artabsin und Absintholid, die ebenfalls in Artemisia absinthium vorkommen . Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und biologischen Aktivitäten .

Biologische Aktivität

Absinthin, a compound derived from Artemisia absinthium (wormwood), has garnered attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Overview of this compound

This compound is a bitter compound that contributes to the characteristic flavor of absinthe and other herbal preparations. It is known for its potential health benefits, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. A study highlighted that arborescin, a molecule isolated from A. absinthium , showed specific antibacterial activity against multiple pathogens, indicating the potential of this compound as a natural antimicrobial agent .

Antioxidant Properties

This compound has been associated with antioxidant activity, which is crucial for combating oxidative stress. A study reported that extracts from A. absinthium significantly reduced lipid peroxidation levels and increased the activity of endogenous antioxidants such as superoxide dismutase (SOD) and glutathione (GSH) . This suggests that this compound could serve as a preventive agent against oxidative stress-related diseases.

Anticancer Effects

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of human breast cancer cell lines (MDA-MB-231 and MCF-7) through apoptosis induction via the MEK/ERK signaling pathway . The following table summarizes key findings regarding its anticancer activity:

| Cell Line | Mechanism of Action | Outcome |

|---|---|---|

| MDA-MB-231 | Induction of apoptosis via MEK/ERK pathway | 50% reduction in cell proliferation |

| MCF-7 | Regulation of Bcl-2 family proteins | Apoptotic cell death |

| HCT-116 (colorectal) | Downregulation of Bcl-2, activation of caspase-3 | Triggered apoptotic process |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound promotes programmed cell death in cancer cells by modulating apoptotic pathways, particularly through the regulation of Bcl-2 family proteins and activation of caspases .

- Oxidative Stress Modulation : It enhances the body’s antioxidant defense mechanisms, reducing oxidative damage and potentially lowering the risk of chronic diseases .

- Inhibition of Cell Proliferation : By interfering with various signaling pathways involved in cell growth, this compound effectively reduces tumor growth in several cancer models .

Clinical Observations

Historical clinical observations have linked this compound consumption to various health outcomes. While excessive consumption was associated with negative effects like seizures and mental disturbances (termed "absinthism"), moderate use has been suggested to provide therapeutic benefits against depression and gastrointestinal issues .

Experimental Models

In vivo studies using mouse models have demonstrated that extracts containing this compound can inhibit tumor growth without significant toxicity to normal cells. For example, one study showed improved survival rates in tumor-bearing mice treated with A. absinthium extracts .

Eigenschaften

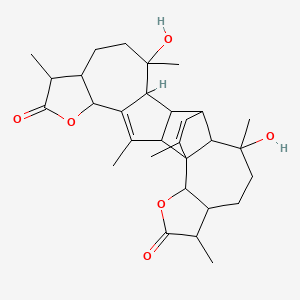

IUPAC Name |

(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHWYURJZAPXAN-ILOFNVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929294 | |

| Record name | Absinthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362-42-1 | |

| Record name | Absinthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1362-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Absinthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Absinthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABSINTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.